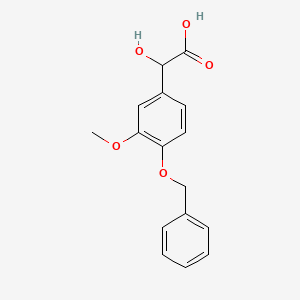

2,6-Dimethoxymandelic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

2-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid |

InChI |

InChI=1S/C16H16O5/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19) |

InChI Key |

JEFWSOPAEPTFRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Derivatization of 2,6 Dimethoxymandelic Acid

Total Synthesis Approaches for 2,6-Dimethoxymandelic Acid

The complete synthesis of this compound from basic starting materials involves a few key chemical transformations.

Reductive Pathways from Corresponding Arylglyoxylic Acid Precursors

A primary route for synthesizing this compound involves the reduction of its corresponding arylglyoxylic acid precursor, 2,6-dimethoxyphenylglyoxylic acid. This precursor can be prepared through methods like the Hoesch synthesis, which involves the reaction of 1,3-dimethoxybenzene (B93181) with ethyl cyanoformate in the presence of dry hydrogen chloride. rsc.org The resulting ketimine salt is then hydrolyzed to yield the ethyl ester of 2,6-dimethoxyphenylglyoxylic acid. rsc.org

Subsequent catalytic hydrogenation of 2,6-dimethoxyphenylglyoxylic acid, for instance using a suitable catalyst in ethanol, effectively reduces the ketone group to a hydroxyl group, yielding this compound. rsc.org This reduction can also be applied to the amide derivative, 2,6-dimethoxyphenylglyoxylamide, to produce 2,6-dimethoxymandelamide. rsc.org

It is important to note that alternative synthetic steps, such as attempting a benzilic acid rearrangement on 2,6-dimethoxyphenylglyoxal or the hydrolysis of its corresponding esters under certain conditions, have been reported to be less effective, sometimes leading to impure products or polymerization. rsc.org

Novel Catalytic and Multi-Component Reaction Sequences

Modern synthetic chemistry offers advanced strategies that can be applied to the synthesis of complex molecules like this compound. Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing the essential parts of all reactants, are powerful tools for creating molecular diversity efficiently. rsc.org The use of homogeneous and heterogeneous catalysts, including acids, bases, and metals, can significantly enhance the efficiency and selectivity of these reactions. rsc.org

While specific applications of MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs offer a promising avenue for its construction. For example, a Passerini or Ugi reaction, which are isocyanide-based MCRs, could potentially be designed to assemble the core structure of this compound from simpler, readily available starting materials. organic-chemistry.org These reactions are known for their ability to rapidly generate libraries of complex molecules. organic-chemistry.org

Enantioselective Synthesis and Stereocontrol Strategies

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in many applications of chiral molecules. The enantioselective synthesis of this compound aims to produce a single enantiomer, either the (R)- or (S)-form, in high purity.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful technique for synthesizing enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to transfer its "handedness" to the product molecule. Various types of asymmetric catalysis could be employed:

Chiral Lewis Acid Catalysis : Chiral Lewis acids can activate substrates towards nucleophilic attack in an enantioselective manner. For instance, chiral iron(II) complexes have demonstrated the ability to catalyze the asymmetric conversion of phenylglyoxal (B86788) to mandelate (B1228975) esters with high yield and enantioselectivity. mdpi.com This principle could be extended to the synthesis of chiral this compound derivatives.

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids are effective catalysts for a variety of enantioselective transformations, including the condensation of glyoxals with ureas to form hydantoins. rsc.org This type of catalysis proceeds through face-selective protonation of an enol intermediate, a mechanism that could potentially be adapted for the asymmetric reduction of a 2,6-dimethoxyphenylglyoxylic acid derivative. rsc.org

Photoredox Catalysis : Merging photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, has opened new avenues for asymmetric synthesis. mpg.de Asymmetric counteranion-directed catalysis (ACDC) in photoredox reactions is an emerging strategy that could offer a general solution for controlling the stereochemistry of radical ion intermediates. mpg.de

| Catalysis Type | Catalyst Example | Potential Application for this compound Synthesis | Key Principle |

|---|---|---|---|

| Chiral Lewis Acid | Chiral Iron(II) Complexes | Asymmetric reduction of 2,6-dimethoxyphenylglyoxylic acid ester | Coordination and activation of the carbonyl group. mdpi.com |

| Chiral Brønsted Acid | Chiral Phosphoric Acids | Enantioselective protonation of an enolate derived from a 2,6-dimethoxyphenylglyoxylic acid derivative. rsc.org | Face-selective proton transfer. rsc.org |

| Asymmetric Photoredox | Chiral Counteranion Catalysts | Enantioselective radical-based transformations of precursors. mpg.de | Control of radical ion intermediates. mpg.de |

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the starting material, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.orgsigmaaldrich.com

For the synthesis of an enantiomer of this compound, a strategy could involve:

Attaching a chiral auxiliary, such as a derivative of an oxazolidinone or a camphorsultam, to a 2,6-dimethoxyphenylglyoxylic acid derivative. wikipedia.orgsigmaaldrich.com

Performing a diastereoselective reduction of the ketone group. The steric bulk and electronic properties of the chiral auxiliary would favor the formation of one diastereomer over the other.

Cleaving the chiral auxiliary to yield the enantiomerically enriched this compound. wikipedia.org

The choice of chiral auxiliary is critical, as different auxiliaries can lead to different levels of diastereoselectivity. wikipedia.org For example, camphorsultam has been shown to be superior to oxazolidinones in certain asymmetric induction reactions. wikipedia.org

| Chiral Auxiliary Type | Example | Key Feature | Relevant Reaction Type |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Used in diastereoselective aldol (B89426), alkylation, and Diels-Alder reactions. sigmaaldrich.com | Diastereoselective alkylation or reduction. sigmaaldrich.com |

| Camphorsultam | Oppolzer's Camphorsultam | Can provide high levels of asymmetric induction in reactions like Michael additions. wikipedia.org | Diastereoselective conjugate additions or reductions. wikipedia.org |

| Pseudoephedrine | Myers' Auxiliary | Forms an amide, and the subsequent enolate alkylation is directed by the methyl group. wikipedia.org | Diastereoselective alkylation. wikipedia.org |

Biocatalytic Routes for Enantiopure Production

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly approach to producing enantiopure compounds. europa.eunih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. au.dk

For the production of enantiopure this compound, a potential biocatalytic strategy would involve the use of an engineered ketoreductase (KRED) or alcohol dehydrogenase. These enzymes could selectively reduce the ketone of 2,6-dimethoxyphenylglyoxylic acid or a suitable ester derivative to the corresponding (R)- or (S)-alcohol with high enantiomeric excess. The pharmaceutical industry has successfully applied KREDs for the synthesis of chiral alcohols, such as in the production of atorvastatin. nih.gov

Furthermore, whole-cell biocatalysis, where the enzyme is used within its natural cellular environment or in an engineered host organism like E. coli, can be advantageous as it can provide necessary cofactors and simplify enzyme handling. europa.eunih.gov The development of immobilized enzyme systems, where the enzyme is attached to a solid support, can further enhance stability and allow for continuous flow production, leading to high space-time yields. au.dknih.gov

Functional Group Transformations and Derivatization for Targeted Research

The strategic modification of this compound's functional groups—the carboxylic acid and the hydroxyl moieties—along with its aromatic ring system is a cornerstone of its application in various research domains. These transformations allow for the synthesis of a diverse array of derivatives with tailored properties, enabling their use as chiral building blocks, analytical reagents, and biologically active molecules.

Esterification and Amidation Reactions

The presence of a carboxylic acid functional group makes this compound amenable to standard esterification and amidation reactions. These transformations are fundamental in synthesizing derivatives for a variety of applications, including the development of chiral derivatizing agents and novel therapeutic compounds.

Esterification:

Esterification of this compound is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. scienceready.com.au The use of a dehydrating agent, such as concentrated sulfuric acid, is crucial to drive the equilibrium towards the ester product by removing the water formed during the reaction. scienceready.com.au The general reaction involves heating the carboxylic acid and alcohol under reflux conditions. scienceready.com.au

For instance, ethyl 2,4-dimethoxymandelate has been synthesized by the catalytic hydrogenation of ethyl 2,4-dimethoxyphenylglyoxylate. rsc.org While this example pertains to the 2,4-dimethoxy isomer, the principles are directly applicable to the 2,6-dimethoxy counterpart. The reaction of mandelic acid derivatives with alcohols in the presence of a catalyst like sodium can also yield the corresponding esters. google.com

Alternative esterification methods that avoid strongly acidic conditions include the use of alkylating agents like dialkylacetals or the Mitsunobu reaction, which employs a phosphine (B1218219) and an azodicarboxylate. research-solution.comrug.nl These milder methods are particularly useful when dealing with acid-sensitive substrates. rug.nl

Amidation:

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct amidation often requires high temperatures to drive off water. nih.gov More commonly, the carboxylic acid is first activated to a more reactive species. A widely used method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with an amine to form the amide. ccspublishing.org.cn

Another approach involves the use of coupling reagents that facilitate amide bond formation. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) activate the carboxylic acid to form a highly reactive ester, which then undergoes nucleophilic attack by an amine to yield the amide. wikipedia.org Boron-based catalysts have also proven effective in facilitating direct amidation reactions under milder conditions. nih.gov

A study on 2,4-dimethoxymandelic acid demonstrated the synthesis of 2,4-dimethoxymandelamide by shaking the corresponding glyoxylamide with aqueous ammonia. rsc.org This highlights a potential route for the amidation of the 2,6-dimethoxy isomer as well.

Table 1: Examples of Esterification and Amidation Reactions of Mandelic Acid Derivatives This table is for illustrative purposes and may not exclusively feature this compound due to the specificity of available literature. The principles are generally applicable.

| Reaction Type | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Mandelic Acid, Ethanol | Concentrated H₂SO₄, Reflux | Ethyl Mandelate | scienceready.com.au |

| Esterification | α-(2,5-endomethylene-Δ³-cyclohexenyl)-p-methyl-mandelic acid, β-(1-piperidino)-ethyl chloride | Sodium, Isopropanol (B130326), Boiling | α-(2,5-endomethylene-Δ³-cyclohexenyl)-p-methyl-mandelic acid-β-(1-piperidino)-ethyl ester | google.com |

| Amidation | Carboxylic Acid, Amine | Thionyl Chloride (SOCl₂) then Amine | Amide | libretexts.org |

| Amidation | Carboxylic Acid, Amine | DMTMM, N-methylmorpholine | Amide | wikipedia.org |

| Amidation | 2,4-Dimethoxyphenylglyoxylamide | Aqueous Ammonia | 2,4-Dimethoxymandelamide | rsc.org |

Modifications of the Aromatic Ring System

While the primary reactivity of this compound lies in its carboxyl and hydroxyl groups, the aromatic ring can also be modified, although such transformations are less common. The two methoxy (B1213986) groups on the benzene (B151609) ring are ortho, para-directing and activating substituents. msu.edu This means that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be directed to the positions ortho and para to the methoxy groups. However, due to steric hindrance from the existing substituents, reactions at the position between the two methoxy groups are unlikely.

Given the electron-rich nature of the ring, it is susceptible to oxidation under harsh conditions. However, selective modification of the aromatic ring in the presence of the reactive side chain requires careful choice of reagents and reaction conditions.

Development of Advanced Derivatization Reagents and Protocols

The unique chiral structure of mandelic acid and its derivatives has led to their development as chiral derivatizing agents (CDAs). wikipedia.org These reagents are used to convert a mixture of enantiomers into diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.org

Derivatives of mandelic acid are employed in what is known as Mosher's method, where an enantiomerically pure acid chloride reacts with chiral alcohols or amines to form diastereomeric esters or amides. wikipedia.org Although Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a well-known CDA, other mandelic acid derivatives are continuously being explored for improved performance. wikipedia.org

The development of new derivatization protocols often focuses on enhancing the ease of reaction, improving the separation of the resulting diastereomers, and increasing the sensitivity of detection. For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. research-solution.comtcichemicals.com Silylation is a common technique where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. tcichemicals.comsigmaaldrich.com

Recent advancements have also focused on creating CDAs for ion mobility-mass spectrometry, allowing for the separation of chiral molecules in the gas phase. nih.gov For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) has been used to derivatize amino acids, transforming them into diastereomers that can be separated by their different mobilities. nih.govescholarship.org

Table 3: Common Derivatization Reagents and Their Applications

| Derivatization Reagent Class | Example Reagent(s) | Target Functional Groups | Purpose | Reference |

|---|---|---|---|---|

| Silylation Reagents | BSTFA, TMCS, TMSI | -OH, -COOH, -NH₂, -SH | Increase volatility and thermal stability for GC analysis | tcichemicals.comsigmaaldrich.comchemcoplus.co.jpgcms.cz |

| Acylation Reagents | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -SH, -NH | Form stable, volatile derivatives | research-solution.com |

| Alkylation Reagents | Dimethylformamide dialkylacetals | -COOH, Phenols, Thiols | Form esters and ethers | research-solution.com |

| Chiral Derivatizing Agents | Mosher's acid chloride, FDAA | Alcohols, Amines | Determine enantiomeric excess and absolute configuration | wikipedia.orgnih.gov |

Chemical Reactivity and Mechanistic Elucidation of 2,6 Dimethoxymandelic Acid and Its Derivatives

Reaction Pathways and Kinetic Studies

The oxidation of mandelic acid and its derivatives has been a subject of extensive kinetic and mechanistic investigation, offering insights into the probable reaction pathways for 2,6-dimethoxymandelic acid. A prominent pathway involves the oxidation of the α-hydroxy acid to the corresponding α-keto acid, in this case, 2,6-dimethoxyphenylglyoxylic acid. Further oxidation can lead to decarboxylation and the formation of 2,6-dimethoxybenzaldehyde, which can be subsequently oxidized to 2,6-dimethoxybenzoic acid.

Kinetic studies on the oxidation of mandelic acid by various oxidizing agents, such as permanganate, reveal a complex dependence on pH and the nature of the oxidant. For instance, the oxidation of mandelic acid by permanganate proceeds through different manganese intermediate species depending on the pH of the medium rsc.orgresearchgate.netrsc.org. In acidic solutions, the reaction involves a five-electron change, while in basic media, it's a three-electron process rsc.orgrsc.org. The reaction typically exhibits a primary kinetic isotope effect, indicating that the cleavage of the α-C-H bond is the rate-determining step rsc.orgresearchgate.net.

A proposed general mechanism for the oxidation of mandelic acid involves the formation of an intermediate ester complex with the oxidant, followed by its decomposition in the rate-limiting step via a cyclic concerted symmetrical transition state to yield the corresponding oxoacid orientjchem.org. The rate of this reaction is influenced by the solvent, with studies on mandelic acid oxidation showing the best results in dimethyl sulfoxide (DMSO) orientjchem.org.

The reaction pathways for the oxidation of mandelic acid derivatives can be summarized as follows:

Pathway 1: Oxidation to the corresponding α-keto acid.

Pathway 2: Oxidative decarboxylation to the corresponding aldehyde.

Pathway 3: Further oxidation of the aldehyde to the corresponding benzoic acid derivative.

The selectivity for a particular pathway is dependent on the reaction conditions and the nature of the substituents on the aromatic ring.

Table 1: Kinetic Data for the Oxidation of Mandelic Acid by Permanganate

| pH Range | Electron Change | Key Intermediate Species | Rate-Determining Step |

| 1-4 | 5 | Mn(V), Mn(III) | Hydride transfer from α-carbon |

| 7-13 | 3 | Mn(VI), Mn(IV) | Hydride transfer from α-carbon |

Data extrapolated from studies on mandelic acid.

Investigation of Stereochemical Outcomes in Transformations

As this compound is a chiral molecule, the stereochemical outcome of its reactions is of significant interest. The stereochemistry of the α-carbon can be retained, inverted, or racemized depending on the reaction mechanism.

In reactions involving the α-hydroxyl group, such as esterification or etherification, the stereocenter may or may not be affected. However, in reactions where the α-carbon-hydrogen bond is broken, such as oxidation, the stereochemical integrity can be lost.

Kinetic resolution is a key strategy for separating enantiomers of mandelic acid and its derivatives. This process relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For example, enzymatic acylation has been successfully used for the kinetic resolution of various N-heterocycles using derivatives of (S)-mandelic acid, highlighting the stereoelectronic preferences in such reactions rsc.org. Non-enzymatic kinetic resolutions have also been reported, such as the esterification of racemic mandelic acid with a chiral alcohol like L-menthol nitrkl.ac.in.

The stereochemical outcome is highly dependent on the specific reaction and the catalyst or reagents used. For instance, in palladium-catalyzed C-H functionalization of mandelic acid derivatives, the use of chiral ligands can induce high enantioselectivity in the products acs.org.

Role of Substituents on Reaction Selectivity and Efficiency

The two methoxy (B1213986) groups at the 2- and 6-positions of the phenyl ring in this compound play a crucial role in modulating its reactivity and the selectivity of its transformations. These electron-donating groups influence the electronic properties of the aromatic ring and the reactivity of the benzylic position.

In electrophilic aromatic substitution reactions, the methoxy groups are strongly activating and ortho-, para-directing. However, in the case of this compound, the positions ortho and para to the methoxy groups are already substituted or sterically hindered.

The electronic effect of substituents on the oxidation of mandelic acid derivatives has been studied. Electron-donating groups on the phenyl ring generally accelerate the rate of oxidation, which is consistent with the development of a positive charge at the α-carbon in the transition state of a hydride transfer mechanism. A Hammett plot for the oxidation of substituted mandelic acids by hypobromous acid gave a reaction constant (ρ) of -0.43 for the carboxylate ion form, indicating a modest electronic demand at the benzylic position rsc.org. In contrast, a study on the oxidation by acid permanganate showed a more significant negative ρ value of -2.23, suggesting a greater development of positive charge in the transition state researchgate.net.

The steric hindrance provided by the two ortho-methoxy groups in this compound can also significantly impact reaction rates and selectivity. These bulky groups can hinder the approach of reagents to the benzylic hydroxyl and carboxyl groups, potentially leading to lower reaction rates compared to less substituted mandelic acids. In Pd-catalyzed C-H olefination reactions of mandelic acid derivatives, ortho substituents were found to lead to lower conversions compared to meta and para substituents acs.org.

Table 2: Expected Influence of 2,6-Dimethoxy Substituents on Reactivity

| Reaction Type | Electronic Effect | Steric Effect | Expected Outcome on Rate |

| Oxidation (Hydride Transfer) | Electron-donating (activating) | Hindrance at reaction center | Overall rate depends on the balance of these opposing effects |

| Electrophilic Aromatic Substitution | Strongly activating | Steric hindrance at available positions | Limited reactivity at the aromatic ring |

| Reactions at Carboxyl/Hydroxyl Group | Minimal direct electronic effect | Significant steric hindrance | Slower reaction rates compared to unsubstituted mandelic acid |

Studies of Reaction Intermediates and Transition States

The direct spectroscopic observation of reaction intermediates and the computational modeling of transition states for reactions involving this compound are not extensively reported in the literature. However, studies on mandelic acid provide valuable insights into the plausible intermediates and transition states.

In the permanganate oxidation of mandelic acid, intermediate manganese species such as Mn(V), Mn(VI), Mn(IV), and Mn(III) have been implicated depending on the reaction conditions rsc.orgresearchgate.netrsc.orgnitrkl.ac.in. The formation of a cyclic manganate(V) diester intermediate has been proposed in the oxidation of unsaturated acids by permanganate and is a plausible intermediate in the oxidation of α-hydroxy acids as well nitrkl.ac.in.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For mandelic acid and its derivatives, theoretical calculations have been used to study their spectroscopic properties and antioxidant activity nih.gov. Such methods could be applied to model the transition states of various reactions of this compound. For instance, in a hydride transfer mechanism during oxidation, the transition state would involve the partial breaking of the α-C-H bond and the formation of a new bond between the hydride and the oxidant, with a significant build-up of positive charge on the α-carbon.

The transition state for the decomposition of the chromate ester intermediate in the oxidation of mandelic acid has been proposed to be a cyclic and concerted symmetrical structure orientjchem.org. The geometry and energy of such transition states would be influenced by the steric and electronic effects of the 2,6-dimethoxy substituents.

Future research involving in-situ spectroscopic techniques (e.g., stopped-flow UV-Vis, NMR) and advanced computational modeling will be crucial for the direct characterization of the transient intermediates and transition states in the reactions of this compound and its derivatives.

Stereochemical Investigations and Chiral Applications of 2,6 Dimethoxymandelic Acid

Chiral Resolution Techniques for Enantiomeric Separation

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a crucial step in stereoselective synthesis. wikipedia.org For acidic compounds like 2,6-dimethoxymandelic acid, established methods such as diastereomeric salt formation and chiral chromatography are primary strategies.

The most common method for the chiral resolution of racemic acids is through their conversion into a mixture of diastereomeric salts. wikipedia.org This classic technique relies on the reaction of the racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org The resulting salts, (R)-acid·(R)-base and (S)-acid·(R)-base, are diastereomers and thus exhibit different physical properties, most importantly, different solubilities in a given solvent. nih.gov

This difference in solubility allows for their separation by fractional crystallization. wikipedia.org One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. The less-soluble salt is then isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically enriched this compound and recovering the chiral resolving agent. wikipedia.org The selection of the appropriate chiral base and crystallization solvent is often empirical and critical to achieving efficient separation. wikipedia.org Common chiral bases used for resolving acidic racemates include naturally occurring alkaloids and synthetic chiral amines. libretexts.org While this method is widely applied to substituted mandelic acids, specific attempts to resolve certain derivatives with various chiral amines have sometimes proven unsuccessful, necessitating alternative approaches like enzymatic resolution. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov This method involves the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus separation.

For acidic compounds such as mandelic acid and its derivatives, polysaccharide-based CSPs are particularly effective. For instance, a new liquid chromatographic method was developed for the chiral separation of mandelic acid and several of its derivatives, including 4-methoxymandelic acid and 3,4,5-trismethoxymandelic acid, using a CHIRALPAK® IC column, which is based on immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate). nih.gov In that study, both methoxy-substituted mandelic acids were successfully baseline resolved. nih.gov The mobile phase typically consists of a nonpolar solvent like n-hexane, a polar modifier such as isopropanol (B130326) or ethanol, and an acidic additive like trifluoroacetic acid (TFA) to ensure the analytes are in a suitable ionic state for interaction with the stationary phase. nih.gov

A systematic study on various ring-substituted mandelic acid methyl esters using gas chromatography on a cyclodextrin-based chiral selector found that ortho-substituted isomers, which would include a 2,6-disubstituted pattern, showed lower chiral selectivity compared to meta and para isomers on that specific stationary phase. nih.gov This highlights that the position of substituents significantly influences the enantiorecognition process. nih.gov

Table 1: Chiral HPLC Separation Data for Methoxy-Substituted Mandelic Acids on CHIRALPAK® IC nih.gov This table presents data for related methoxy-substituted mandelic acids to illustrate the typical results obtained with chiral HPLC, as specific data for the 2,6-dimethoxy derivative was not available in the cited sources.

| Compound | Mobile Phase (Hexane/Isopropanol/TFA) | Flow Rate (mL/min) | Temperature (°C) | Resolution Factor (RS) |

|---|---|---|---|---|

| Mandelic Acid | 90/10/0.1 | 1.0 | 25 | 2.21 |

| 4-Methoxymandelic Acid | 90/10/0.1 | 1.0 | 25 | 2.14 |

Determination and Validation of Enantiomeric Purity

Once an enantiomer has been separated, it is essential to determine its purity, typically expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of how much one enantiomer is present in excess of the other. Chiral HPLC, as described for separation, is also the most common and accurate method for determining the ee of an analyte. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the ee can be precisely calculated.

Beyond chromatography, chiroptical methods can also be employed. These techniques measure the differential interaction of the enantiomers with polarized light.

Polarimetry: This classic method measures the rotation of the plane of polarized light as it passes through a solution of the chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The measured rotation is proportional to the concentration and the ee of the sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by the chiral molecule. The resulting CD spectrum is unique to each enantiomer (being equal and opposite), and its intensity is directly proportional to the enantiomeric excess. For mandelic acid derivatives, the sign of the Cotton effects in the CD spectrum can be influenced by ring substitution, which enhances the coupling of electronic transitions with the chiral center. researchgate.net

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Mandelic acid itself was introduced as a chiral auxiliary by Barry Trost in 1980.

An effective chiral auxiliary must meet several key criteria:

Availability and Cost: It should be readily available in enantiopure form at a reasonable cost.

Ease of Attachment and Removal: The auxiliary must be easily attached to the substrate and subsequently cleaved under mild conditions without causing racemization of the newly formed stereocenter.

High Stereodirecting Ability: It must effectively control the stereochemical outcome of the reaction, leading to a high diastereomeric excess (de) of the product. This is often achieved by providing a sterically biased environment that blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

Reliable Conformational Control: The covalent attachment of the auxiliary should lock the substrate into a rigid, predictable conformation, often through chelation with a metal center, which enhances facial discrimination.

Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of its optical purity for reuse.

The structure of this compound, with its carboxylic acid and hydroxyl groups, allows it to be attached to substrates (e.g., as an ester or amide). The rigid phenyl ring and the stereocenter at the alpha-carbon provide the necessary chiral environment to influence subsequent reactions. The two methoxy (B1213986) groups at the ortho positions could provide additional steric bulk or act as chelating groups, potentially enhancing conformational rigidity and diastereoselectivity.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. When performed asymmetrically, it allows for the construction of complex chiral molecules from simpler precursors. Chiral auxiliaries are frequently employed to control the stereochemistry of such reactions, including alkylations and aldol (B89426) additions.

In a typical asymmetric alkylation, a substrate bearing the this compound auxiliary would be converted into an enolate by treatment with a strong base. The chiral auxiliary would then direct the approach of an incoming electrophile (e.g., an alkyl halide) to one of the two faces of the planar enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. While this methodology is well-established for a variety of chiral auxiliaries in diastereoselective alkylation reactions, specific applications utilizing this compound for this purpose are not prominently documented in the reviewed scientific literature. researchgate.net

Influence on Diastereoselectivity in Multi-Step Synthesis

Extensive research of scientific literature and chemical databases did not yield specific studies or detailed data on the direct application of this compound as a chiral auxiliary to influence diastereoselectivity in multi-step synthetic processes. While mandelic acid and its derivatives are well-known chiral resolving agents used to separate enantiomers through the formation of diastereomeric salts, their role as covalently-bound chiral auxiliaries to control the stereochemical outcome of subsequent reactions is not extensively documented for the 2,6-dimethoxy substituted variant.

The principle of using a chiral auxiliary involves the temporary incorporation of a chiral molecule into a prochiral substrate. This chiral auxiliary then directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over others. After the desired stereocenter(s) are set, the auxiliary is cleaved from the molecule.

Although this is a common strategy in asymmetric synthesis, specific examples and quantitative data (such as diastereomeric ratios or excesses) for reactions directly controlled by a this compound moiety acting as an auxiliary could not be located in the surveyed literature. Therefore, no detailed research findings or data tables on its influence on diastereoselectivity in multi-step synthesis can be presented.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are indispensable for the separation and analysis of 2,6-dimethoxymandelic acid from intricate matrices such as biological fluids or reaction mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation of mandelic acid and its derivatives is frequently accomplished using reversed-phase chromatography, often with a C18 column.

A significant challenge in the analysis of mandelic acid derivatives is the resolution of their enantiomers, which is critical in pharmaceutical and biological studies. This is typically achieved through chiral chromatography. Chiral stationary phases (CSPs) are commonly employed for this purpose. For instance, polysaccharide-based CSPs have demonstrated effective separation of the enantiomers of various mandelic acid derivatives. Alternatively, chiral mobile phase additives can be used with a standard achiral column to induce enantioseparation.

Specialized detectors enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of aromatic compounds like this compound, typically monitoring the effluent at a wavelength around 210-230 nm. For applications requiring higher sensitivity, a fluorescence detector can be utilized, provided the compound or its derivative is fluorescent.

Table 1: Representative HPLC Conditions for the Analysis of Mandelic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer), often with a chiral selector if a standard column is used. |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 210-230 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

This table presents typical conditions for the analysis of mandelic acid derivatives; specific parameters for this compound would require empirical optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, a derivatization step is essential prior to GC-MS analysis. This process converts the non-volatile analyte into a more volatile and thermally stable derivative.

A common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivative of this compound would be amenable to separation on a standard non-polar or medium-polarity capillary GC column.

In the context of metabolomic profiling, GC-MS allows for the simultaneous analysis of a wide range of small molecules in a biological sample. Following derivatization, the GC separates the components of the complex mixture, and the mass spectrometer provides mass spectra for each component, enabling their identification by comparison with spectral libraries.

Table 2: Typical Derivatization and GC-MS Parameters for Carboxylic Acids

| Step | Parameter | Details |

|---|---|---|

| Derivatization | Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) |

| Conditions | Incubation at elevated temperature (e.g., 60-80 °C) for a specified time. | |

| GC Separation | Column | Fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium | |

| Temperature Program | A programmed temperature ramp to separate compounds based on their boiling points. | |

| MS Detection | Ionization | Electron Ionization (EI) |

This table outlines a general procedure for the GC-MS analysis of carboxylic acids; the specific conditions for this compound would need to be optimized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the trace analysis of compounds like this compound in complex matrices without the need for derivatization.

The LC system separates the analyte from other components in the sample. The effluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using Electrospray Ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte of interest is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling quantification at very low concentrations.

For quantitative analysis, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in instrument response. The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good peak shape and retention, as well as tuning the mass spectrometer parameters to maximize the signal for the specific precursor-to-product ion transitions of the analyte.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show signals for the aromatic protons, the methoxy (B1213986) protons, the alpha-proton on the chiral center, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of these signals would be characteristic of the 2,6-dimethoxy substitution pattern on the aromatic ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, methoxy, aliphatic).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.4 | Multiplet |

| α-CH | ~5.0 | Singlet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific molecular vibrations (stretching, bending, etc.) of the functional groups present.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, the C-O stretches of the ether and alcohol groups, and the aromatic C-H and C=C stretches. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Theoretical calculations at the DFT (Density Functional Theory) level can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Alcohol O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| Aromatic C=C | Stretching | 1450 - 1600 |

These are general ranges and the exact positions of the bands can provide more detailed structural information.

Strategies for Enhanced Analytical Detection and Quantification via Derivatization

The direct analysis of this compound, particularly by gas chromatography (GC), is challenging due to its high polarity and low volatility, stemming from the presence of carboxylic acid and hydroxyl functional groups. mdpi.com Chemical derivatization is a critical strategy employed to modify the analyte's structure, thereby improving its analytical performance in terms of volatility, thermal stability, chromatographic separation, and detector sensitivity. colostate.edunih.govmdpi.com

Derivatization reactions target the active hydrogen atoms in the carboxyl and hydroxyl groups. The primary goals are to increase volatility for GC analysis and to enhance the response of specific detectors. jfda-online.com For liquid chromatography (LC), derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry (MS). nih.govnih.gov

Common derivatization strategies applicable to this compound include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing both carboxylic acids and alcohols. nih.gov The resulting TMS-ethers and TMS-esters are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. nih.gov

Alkylation/Esterification: This process converts the carboxylic acid group into an ester. This can be achieved using various reagents, such as BF₃ in methanol or by reaction with alkyl halides like Pentafluorobenzyl bromide (PFBBr) . colostate.eduresearchgate.net The use of PFBBr is particularly advantageous as it introduces a polyfluorinated group, making the derivative highly sensitive to Electron Capture Detection (ECD). researchgate.net

Acylation: This method targets the hydroxyl group, converting it into an ester. Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) , are often used to improve volatility and chromatographic properties. jfda-online.com

Chiral Derivatization: To determine the enantiomeric purity of this compound, it can be reacted with a chiral derivatizing agent of known purity, such as N-trifluoroacetyl-L-prolyl chloride (TPC) . colostate.edu This reaction forms diastereomers that can be separated and quantified on a standard, non-chiral chromatographic column. researchgate.net

The choice of derivatization reagent and method depends heavily on the analytical technique being used and the specific goals of the analysis, such as trace-level quantification or enantiomeric separation. mdpi.com

| Derivatization Strategy | Reagent Example(s) | Target Functional Group(s) | Primary Analytical Technique | Key Advantage(s) |

| Silylation | BSTFA, MSTFA | Carboxyl, Hydroxyl | GC-MS | Increases volatility and thermal stability. nih.gov |

| Alkylation (Esterification) | BF₃/Methanol, PFBBr | Carboxyl | GC-FID, GC-ECD | Increases volatility; PFB derivatives enhance ECD sensitivity. colostate.eduresearchgate.net |

| Acylation | Pentafluoropropionic anhydride | Hydroxyl | GC-MS | Improves volatility and chromatographic peak shape. jfda-online.com |

| Chiral Derivatization | N-trifluoroacetyl-L-prolyl chloride (TPC) | Amine (if converted), Hydroxyl | GC, HPLC | Forms diastereomers for enantiomeric separation on achiral columns. colostate.eduresearchgate.net |

| LC-MS Enhancement | 2-Picolylamine (PA) | Carboxyl | LC-MS | Increases ionization efficiency in positive-ion ESI-MS. nih.gov |

Biochemical and Metabolic Investigations in Non Human Systems

Occurrence and Detection in Natural Biological Matrices and Organisms

Metabolomics has emerged as a crucial technology in phytochemical analysis, providing a comprehensive overview of the small-molecule chemical composition of plant tissues. scielo.org.za This systems biology approach allows for an in-depth understanding of cellular interactions and the characterization of post-genomic processes. scielo.org.za The analysis of the plant metabolome, which includes a vast array of primary and secondary metabolites, offers critical insights into the biochemical phenotype of an organism. scielo.org.zamdpi.com Aromatic acids, a significant class of plant secondary metabolites, are often profiled using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). scielo.org.zamdpi.com

In the context of plant defense, the metabolomics of tomato plants (Solanum lycopersicum) responding to infection by the oomycete Phytophthora capsici revealed significant reprogramming of metabolic pathways. nih.govnih.gov Non-targeted LC-MS analysis identified benzoic acids and phenylpropanoids as major classes of altered metabolites. nih.govnih.gov Aromatic amino acids, which serve as precursors for these compounds via the shikimate pathway, showed dynamic changes; phenylalanine and tryptophan levels increased over time in all tissues, while tyrosine peaked four days post-infection. nih.govnih.gov Such studies highlight how plants modulate the biosynthesis of aromatic compounds in response to pathogenic threats. nih.gov

The diversity of specialized metabolites, including aromatic acids, is also influenced by the plant part, maturity, and environmental conditions. frontiersin.org For instance, volatile profiling of Polygonum minus using GC-MS showed that different tissues (leaves, stems, and roots) have distinct chemical compositions. mdpi.com While terpenoids were abundant in the aerial parts, the roots contained a different profile of organic acids. mdpi.com Similarly, a study on nine Norwegian medicinal and aromatic plants demonstrated the presence of various aromatic acid derivatives, such as chlorogenic acid and feruloylquinic acid, with concentrations varying between species and extracts. mdpi.com These profiling studies underscore the complexity and diversity of aromatic acid metabolism in the plant kingdom.

Table 1: Changes in Aromatic Amino Acid Precursors in Solanum lycopersicum after P. capsici Infection Data extracted from quantitative LC-MS analysis of stem-infected tomato plants. Concentrations are expressed as µg/g fresh weight (FW).

| Time Point | Phenylalanine (µg/g FW) | Tryptophan (µg/g FW) | Tyrosine (µg/g FW) |

| Day 0 | ~10 | ~1 | ~2 |

| Day 2 | ~15 | ~1.5 | ~3 |

| Day 4 | ~20 | ~2 | ~5 |

| Day 8 | ~25 | ~2.5 | ~4 |

| Source: Adapted from findings on time-dependent metabolic reprogramming in tomato plants. nih.govnih.gov |

Entomopathogenic fungi, which parasitize insects, are known to produce a wide array of secondary metabolites that are crucial for their virulence and interaction with the host. nih.govscirp.orgmmsl.cz These compounds include polyketides, nonribosomal peptides, and various toxins that can modulate the host's immune system. nih.govscirp.org Metabolomic studies of these interactions provide insight into the chemical warfare between the pathogen and the insect.

In a pioneering study investigating the molecular interactions between a consortium of the entomopathogenic fungus Beauveria bassiana and the caterpillar Duponchelia fovealis, a notable metabolite was identified in dead caterpillars. researchgate.net Using GC-MS and LC-MS, researchers detected 2,5-Dimethoxymandelic acid among the compounds present in caterpillars that had succumbed to the fungal infection. researchgate.netresearchgate.net This finding suggests that 2,5-Dimethoxymandelic acid may have insecticidal potential or play a role in suppressing the host's immune response, contributing to the increased mortality observed with the fungal consortium. researchgate.netresearchgate.net The study highlights how metabolites produced during the host-pathogen interaction can be key factors in the biocontrol process. researchgate.net

Table 2: Metabolites Identified in D. fovealis Caterpillars after Interaction with B. bassiana Consortium

| Caterpillar Status | Key Metabolites Identified | Putative Function |

| Dead | 2,5-Dimethoxymandelic Acid | Insecticidal / Immune Suppression |

| Dead | Diltiazem-like compounds | Insecticidal |

| Dead | Tamsulosin-like compounds | Insecticidal |

| Surviving | 2-Palmitoylglycerol | Pro-inflammatory |

| Surviving | Aegle marmelos Alkaloid-C | Antifungal |

| Source: Based on metabolomic analysis of the interaction between a fungal consortium and its insect target. researchgate.netresearchgate.net |

Enzymatic Transformations and Biochemical Pathways

The degradation of mandelic acid and its derivatives has been extensively studied in microorganisms, particularly bacteria, where it serves as a model for the breakdown of aromatic compounds. nih.govresearchgate.net In bacteria like Pseudomonas putida, the mandelic acid degradation pathway consists of a sequence of enzymatic reactions that convert mandelate (B1228975) to benzoate, which then enters central metabolism. nih.govresearchgate.net

The key enzymes identified in this pathway are:

Mandelate Racemase (MR) : This enzyme interconverts the D- and L-enantiomers of mandelate, allowing the cell to utilize both forms. nih.govresearchgate.net

(S)-Mandelate Dehydrogenase (SMDH) : This enzyme specifically oxidizes (S)-mandelate to benzoylformate. nih.govresearchgate.net

Benzoylformate Decarboxylase (BFD) : A thiamin diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. nih.govresearchgate.net

Benzaldehyde Dehydrogenase (BADH) : This enzyme oxidizes benzaldehyde to benzoic acid. nih.govresearchgate.net

Studies have shown that growth on mandelate or benzoylformate induces the synthesis of these pathway enzymes. nih.gov Furthermore, metabolic engineering efforts in Escherichia coli have utilized enzymes like hydroxymandelate synthase (HMAS) from Actinosynnema mirum to establish a de novo biosynthesis pathway for mandelic acid from glucose. mdpi.com

The enzymes of the mandelate pathway exhibit a degree of substrate promiscuity, enabling the biotransformation of various mandelic acid derivatives. Research on bacterium N.C.I.B. 8250 demonstrated that the enzymes of the mandelate-to-benzoate pathway are active on, and induced by, several hydroxylated and methoxylated analogues of mandelate, benzoylformate, and benzaldehyde. nih.gov

This relaxed substrate specificity has been exploited for biotechnological applications. For example, resting cells of the bacterium Alcaligenes sp. ECU0401, which enantioselectively degrades mandelate, were used to asymmetrically degrade racemic chloro-substituted mandelic acid derivatives. nih.gov This process yielded optically pure (R)-(-)-mandelic acid, (R)-(-)-o-chloromandelic acid, (S)-(+)-m-chloromandelic acid, and (S)-(+)-p-chloromandelic acid with high enantiomeric excess (>99.9%). nih.gov

Similarly, engineered E. coli strains expressing an (R)-specific oxynitrilase and a nitrilase were used as whole-cell catalysts. d-nb.info These biocatalysts converted various chlorinated benzaldehydes and cyanide into the corresponding optically active chlorinated mandelic acids. d-nb.info The relative rates of formation for mandelic acid, 2-chloromandelic acid, 3-chloromandelic acid, and 4-chloromandelic acid were found to be 100:5:39:21, respectively, demonstrating the influence of the substituent's position on the enzymatic conversion rate. d-nb.info

**Table 3: Biotransformation of Benzaldehyde Derivatives by Engineered *E. coli***

| Substrate (Benzaldehyde Derivative) | Product (Mandelic Acid Derivative) | Relative Rate of Formation (%) |

| Benzaldehyde | Mandelic acid | 100 |

| 2-Chlorobenzaldehyde | 2-Chloromandelic acid | 5 |

| 3-Chlorobenzaldehyde | 3-Chloromandelic acid | 39 |

| 4-Chlorobenzaldehyde | 4-Chloromandelic acid | 21 |

| Source: Based on the study of whole-cell catalysts for the production of (R)-2-hydroxycarboxylic acids. d-nb.info |

Biosynthesis Pathways of Related Aromatic α-Hydroxy Acids

Aromatic α-hydroxy acids, such as mandelic acid, are structurally related to the three proteinogenic aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The biosynthesis of these amino acids originates from the shikimate pathway , a central metabolic route in plants, fungi, and microorganisms that is absent in animals. frontiersin.orgresearchgate.net

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. frontiersin.org Through a series of seven enzymatic steps, this pathway yields chorismate, a critical branch-point metabolite. researchgate.netnih.gov

From chorismate, the pathway diverges:

Phenylalanine and Tyrosine Biosynthesis : Chorismate is converted to prephenate by the enzyme chorismate mutase. nih.gov In plants, prephenate is then converted to arogenate, which serves as the immediate precursor to both phenylalanine and tyrosine. frontiersin.org

Tryptophan Biosynthesis : The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate, the first committed step toward tryptophan. nih.gov

Aromatic α-hydroxy acids can be synthesized from intermediates of these pathways. For instance, mandelic acid can be produced from phenylpyruvate, which is an intermediate in the phenylalanine biosynthesis pathway in some organisms. mdpi.com Engineered biosynthetic routes in E. coli have successfully produced mandelic acid from glucose by enhancing the flux through the shikimate pathway and introducing specific enzymes like hydroxymandelate synthase (HMAS) to convert 4-hydroxyphenylpyruvate into a mandelate precursor. mdpi.com These pathways highlight the metabolic link between central metabolism, aromatic amino acid biosynthesis, and the formation of specialized aromatic α-hydroxy acids.

Applications in Advanced Organic Synthesis and Building Blocks

Utilization as a Synthetic Precursor for Complex Molecules

The unique structure of 2,6-dimethoxymandelic acid makes it a promising starting material for the synthesis of more complex molecular architectures. The carboxylic acid and hydroxyl moieties serve as handles for a variety of chemical transformations, such as esterification, amidation, oxidation, and reduction. The phenyl ring, activated by the two methoxy (B1213986) groups, can potentially undergo further functionalization.

Mandelic acid and its derivatives are recognized as valuable chiral building blocks. unimelb.edu.auresearchgate.net For instance, palladium-catalyzed C-H functionalization methods have been developed to directly functionalize enantiomerically pure α-substituted phenylacetic acids, including mandelic acid. acs.org These methods allow for the introduction of aryl, iodo, and acetoxy groups, transforming readily available building blocks into diverse and valuable chiral synthons for asymmetric synthesis. acs.org While these specific reactions have been demonstrated on mandelic acid with simpler protecting groups like acetates, the underlying principles suggest that similar transformations could be adapted for this compound. acs.org

The synthesis of complex monomers for polymers has utilized related structures, such as 3-bromo-4,5-dimethoxymandelic acid, which was used to prepare a 3,8-bis(3-bromo-4,5-dimethoxyphenyl)naphthodifuran-dione. rsc.org This demonstrates that the mandelic acid scaffold with dimethoxy substitution is a viable precursor for constructing larger, functionalized molecules. rsc.org The reactivity of the 2,6-dimethoxyphenyl group itself has been explored, with studies showing it can be used to prepare organometallic derivatives of tin, selenium, and tellurium, which are versatile intermediates in synthetic chemistry. nii.ac.jp

Integration into Natural Product Synthesis

While no total syntheses of natural products explicitly using this compound as a starting material are prominently documented, its structural motifs are present in various natural compounds. The α-hydroxy acid functionality is a key feature in many biologically active molecules. The strategic application of C-H oxidation has become a powerful tool in simplifying the synthesis of complex natural products by allowing for late-stage functionalization. orgsyn.org

The potential for this compound in this area lies in its role as a chiral pool starting material. The predefined stereocenter can be carried through a synthetic sequence to impart chirality on the final natural product target. For example, Friedel-Crafts reactions on the closely related 2,6-dimethoxyphenol (B48157) have been shown to yield selectively acylated catechol structures, which are moieties found in various natural products. nih.gov This highlights the synthetic utility of the 2,6-dimethoxyphenyl core.

Furthermore, the general class of mandelic acids is of significant interest. For example, (R)-mandelic acid is a precursor for the synthesis of the anti-tumor compound (+)-goniodiol and the antibiotic cephamandole. researchgate.net The presence of 2,5-, 3,4-, and 3,5-dimethoxymandelic acids has been reported in papaya peels, indicating that such structures exist in nature and hold biotechnological potential. researchgate.net

Role in the Development of New Catalysts or Ligands

Chiral ligands are crucial for asymmetric catalysis, a field essential for the efficient synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This compound possesses the necessary features to serve as a precursor for such ligands. The presence of two distinct functional groups—the carboxylate and the hydroxyl group—allows it to act as a bidentate ligand, coordinating to a metal center. The inherent chirality of the molecule can then influence the stereochemical outcome of a catalyzed reaction.

Mandelic acid and its halogenated derivatives have been successfully used to construct chiral coordination polymers and metal-organic frameworks (MOFs). unimelb.edu.auresearchgate.net These materials have applications in enantioselective separations and catalysis. unimelb.edu.auresearchgate.net The combination of a chiral center with functional groups capable of coordination is the key principle. For instance, (R)-mandelic acid has been effectively used as a chiral co-catalyst in asymmetric Michael addition reactions, working in concert with a chiral secondary amine to achieve excellent yield and stereoselectivity. researchgate.net

The development of chiral ligands from binaphthol (BINOL) derivatives has led to the creation of macrocycles capable of enantiomeric discrimination of mandelic acid, highlighting the importance of this structural interaction in molecular recognition. core.ac.uk The 2,6-dimethoxy substitution pattern on the phenyl ring can provide steric bulk, which is a critical factor in controlling the selectivity of many catalysts. This steric hindrance can create a well-defined chiral pocket around a metal center, enhancing enantioselectivity. The synthesis of various organoantimony compounds from tris(2,6-dimethoxyphenyl)stibine demonstrates that the sterically hindered 2,6-dimethoxyphenyl group can be incorporated into complex organometallic structures relevant to catalysis. researchgate.net

Compound Data

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic distribution and energy of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system, providing a detailed picture of its quantum mechanical properties.

Density Functional Theory (DFT) has become a leading computational method in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for 2,6-Dimethoxymandelic Acid would focus on determining its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the atomic arrangement that corresponds to the lowest energy on the potential energy surface. Methods like the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) are commonly used for organic molecules like mandelic acid and its derivatives. The optimization provides key data on bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is used to calculate various electronic properties that describe the molecule's reactivity. These properties, often called global reactivity descriptors, are derived from the energies of the frontier molecular orbitals.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Formula | Significance for this compound |

|---|---|---|---|

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system; relates to electronegativity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; a larger value implies greater stability. |

| Electrophilicity Index | ω | µ² / 2η | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | Measures the electron-donating capability, often referenced against a standard molecule like tetracyanoethylene (B109619) (TCE). |

This table illustrates the types of descriptors obtainable from DFT calculations. The actual values would be specific to this compound upon computation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than many DFT functionals, especially for systems where electron correlation is critical.

For this compound, ab initio calculations would be valuable for obtaining highly accurate predictions of its absolute energy and for benchmarking the results from more computationally efficient DFT methods. While more resource-intensive, these high-level calculations can provide a "gold standard" for the molecule's energetic properties, ensuring the reliability of the chosen DFT functional for further studies.

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound, particularly the ability of its side chain and methoxy (B1213986) groups to rotate, means it can exist in multiple spatial arrangements, or conformations. Conformational analysis involves computationally mapping the potential energy surface by systematically rotating the molecule's single bonds—specifically the Cα-C(phenyl) and Cα-COOH bonds—to identify the most stable conformers (energy minima) and the energy barriers between them.

Furthermore, computational methods can elucidate the nature and strength of intermolecular interactions that govern how this compound molecules interact with each other in a condensed phase. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these non-covalent interactions, such as hydrogen bonds (O-H···O=C) and weaker C-H···O contacts, which are critical for understanding crystal packing and stability.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound, DFT calculations can simulate its vibrational (infrared and Raman) and electronic (UV-visible) spectra.

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with experimental data, each absorption band can be assigned to a specific molecular motion, such as the stretching of the O-H bond in the carboxyl group or the asymmetric stretching of the C-O-C bonds in the methoxy groups.

Table 2: Representative Vibrational Frequencies and Their Assignments

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~3500 |

| Aromatic Ring (C-H) | Stretching | ~3100-3000 |

| Carboxylic Acid (C=O) | Stretching | ~1750 |

| Aromatic Ring (C=C) | Stretching | ~1600, ~1500 |

| Methoxy (C-O-C) | Asymmetric Stretching | ~1250 |

Note: These are typical frequency ranges. Precise values for this compound would be obtained from specific calculations.

Electronic spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. These transitions, often from the HOMO to the LUMO, correspond to the absorption of UV-visible light and are fundamental to the molecule's color and photochemical properties.

Mechanistic Studies of Reactions Involving this compound

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the highest-energy orbital containing electrons and represents the molecule's ability to donate electrons (its nucleophilicity). The LUMO is the lowest-energy orbital without electrons and represents the molecule's ability to accept electrons (its electrophilicity). For this compound, the distribution and energy of these orbitals dictate its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more easily polarized and reactive.

Table 3: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital; involved in reactions with electrophiles. The energy (EHOMO) correlates with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital; involved in reactions with nucleophiles. The energy (ELUMO) correlates with electron affinity. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | An indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. |

Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the most likely sites for nucleophilic and electrophilic attack, respectively, providing a detailed, orbital-level understanding of its reaction preferences.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis of this compound would provide valuable insights into its electronic structure. This computational method is used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. An NBO analysis would elucidate the nature of the bonding within the molecule, including the interactions between the methoxy groups, the carboxylic acid, the hydroxyl group, and the phenyl ring.

Specifically, an NBO analysis could reveal:

Hybridization: The hybridization of the atomic orbitals on each atom, which determines the geometry and bonding of the molecule.

Donor-Acceptor Interactions: The delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are crucial for understanding the stability and reactivity of the molecule. For instance, the interaction between the lone pairs of the oxygen atoms in the methoxy and hydroxyl groups with the antibonding orbitals of the phenyl ring could be quantified.

Bonding and Antibonding Orbitals: The composition and energy of the bonding and antibonding orbitals, providing a detailed picture of the chemical bonds within this compound.

While general principles of NBO analysis are well-established, specific data tables and detailed research findings for this compound are not available.

Molecular Modeling for Chiral Recognition and Selectivity

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Molecular modeling is an essential tool for understanding how these enantiomers interact differently with other chiral molecules, a phenomenon known as chiral recognition. This is fundamental in various fields, including pharmacology and materials science.

Molecular modeling studies for chiral recognition of this compound would typically involve:

Docking Simulations: Simulating the interaction of each enantiomer of this compound with a chiral receptor or a chiral stationary phase used in chromatography. These simulations can predict the preferred binding orientation and calculate the binding energy for each enantiomer, providing a basis for understanding enantioselectivity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the complex formed between this compound and a chiral selector over time. This can reveal the stability of the interactions and the conformational changes that occur upon binding.

Quantum Mechanical Calculations: Performing high-level quantum mechanical calculations to accurately determine the interaction energies and to analyze the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) responsible for chiral discrimination.

Despite the importance of such studies, specific molecular modeling investigations detailing the chiral recognition and selectivity of this compound have not been found in the reviewed literature. Therefore, no specific data tables or detailed research findings can be presented.

Future Research Directions and Emerging Avenues for 2,6 Dimethoxymandelic Acid

Exploration of New Synthetic Pathways

The efficient and stereoselective synthesis of 2,6-Dimethoxymandelic Acid is a foundational step for its further investigation. Future research is anticipated to move beyond traditional methods to embrace more sustainable and sophisticated synthetic strategies.

One promising area is the advancement of biocatalytic processes . The use of engineered enzymes, such as nitrilases or oxidoreductases, could enable the highly selective production of specific enantiomers of this compound from renewable feedstocks. nih.govnih.govrsc.org This approach offers the benefits of mild reaction conditions, high yields, and reduced environmental impact compared to conventional chemical synthesis. nih.gov

Another key direction is the application of modern catalytic methods. Asymmetric hydrogenation of a corresponding phenylglyoxylic acid precursor, using chiral catalysts, presents a viable route to enantiomerically pure this compound. scispace.comresearchgate.net Furthermore, direct C-H functionalization techniques could provide novel pathways to synthesize this and other substituted mandelic acids, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. acs.orgacs.orgnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions, sustainability. nih.govrsc.org | Enzyme discovery and engineering, process optimization. |

| Asymmetric Catalysis | High enantiomeric excess, scalability. scispace.comresearchgate.net | Development of novel chiral ligands and catalysts. |

| C-H Functionalization | Atom economy, novel disconnections. acs.orgacs.orgnih.gov | Catalyst development, substrate scope expansion. |

Development of Advanced Analytical Techniques for Specific Detection

As research into this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification will become critical. Future efforts are expected to focus on enhancing existing techniques and developing novel sensor technologies.

Chiral separation techniques are paramount, given the potential for different biological activities between enantiomers. High-performance liquid chromatography (HPLC) using advanced chiral stationary phases (CSPs) is a well-established method for separating mandelic acid derivatives and will be a key tool. nih.govchiraltech.com Research into new CSPs with enhanced selectivity for methoxy-substituted mandelic acids is a likely avenue of exploration. Additionally, the use of chiral ionic liquids and specialized membranes presents innovative approaches for enantiomeric separation. nih.govnih.gov